1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine
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Overview
Description
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine typically involves the cyclization of phenylthiosemicarbazide with appropriate reagents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds under reflux conditions and results in the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antioxidant activities. It has been studied for its ability to inhibit the growth of various cancer cell lines and bacterial strains.
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides due to their ability to inhibit the growth of fungi and weeds.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, its ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure with diverse biological activities.
5-Phenyl-1,3,4-thiadiazol-2-amine: A similar compound with a phenyl group at the 5-position.
1,3,4-Oxadiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is unique due to the presence of the prop-1-en-2-amine moiety, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
78061-82-2 |
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Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(3-phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine |
InChI |
InChI=1S/C11H11N3S/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-7H,12H2,1H3 |
InChI Key |
VWAAPAZIHRKXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NC(=NS1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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